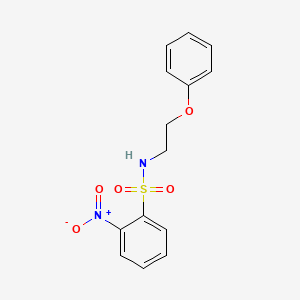

2-nitro-N-(2-phenoxyethyl)benzenesulfonamide

説明

2-Nitro-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl core and a phenoxyethyl substituent on the sulfonamide nitrogen. The phenoxyethyl group (OCH2CH2Ph) distinguishes it from related compounds, imparting unique electronic and steric properties.

特性

IUPAC Name |

2-nitro-N-(2-phenoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c17-16(18)13-8-4-5-9-14(13)22(19,20)15-10-11-21-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVLPUBTEXIGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-nitro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The phenoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Reduction: 2-amino-N-(2-phenoxyethyl)benzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Oxidation: Phenoxyacetic acid derivatives.

科学的研究の応用

Antimicrobial Activity

One significant application of 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide is its antimicrobial properties. Research indicates that compounds within the benzenesulfonamide class exhibit inhibitory effects against various pathogens, including bacteria and protozoa. For instance, studies have shown that related sulfonamides can effectively combat Leishmania donovani, a parasite responsible for visceral leishmaniasis. The compound demonstrated a 50% inhibitory concentration (IC50) of 38.5 µg/mL against L. donovani promastigotes and 86.4 µg/mL against intracellular amastigotes, highlighting its potential as an antileishmanial agent .

Cancer Research

Another critical area of application is in cancer research. The structural characteristics of 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide suggest it may inhibit specific enzymes involved in tumor progression. For example, sulfonamides have been implicated in inhibiting carbonic anhydrases (CAs), which are enzymes that play a role in tumor growth and metastasis. Inhibitors targeting CA IX have shown promise in inducing apoptosis in cancer cell lines, such as MDA-MB-231, indicating that similar derivatives may possess anticancer properties .

Mechanistic Studies

Mechanistic studies on benzenesulfonamides reveal their ability to interact with various biological targets. For instance, the compound's ability to inhibit histone deacetylase (HDAC) activity has been suggested as a mechanism for reversing drug resistance in certain cancer treatments . This interaction can lead to changes in gene expression that promote cell death in malignant cells.

Case Study: Antileishmanial Efficacy

A study evaluated the effectiveness of 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide against Leishmania donovani both alone and in combination with amphotericin B (AmB). The results indicated that this compound could enhance the efficacy of AmB against resistant strains of the parasite, suggesting a potential strategy for treating leishmaniasis where conventional therapies fail .

Case Study: Carbonic Anhydrase Inhibition

In another investigation, derivatives similar to 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide were synthesized and tested for their inhibitory effects on carbonic anhydrases. Compounds showed selective inhibition of CA IX over other isoforms, which is particularly relevant for cancer therapy as CA IX is often overexpressed in tumors .

Summary of Findings

The following table summarizes key findings related to the applications of 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide:

作用機序

The mechanism of action of 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes and inhibit their activity.

類似化合物との比較

Key Observations :

- Ester vs. Ether Groups: The pivaloyloxyethyl group in 3c is more hydrolysis-prone than the phenoxyethyl group, impacting stability in aqueous environments.

- Silyl Protection: Compounds with trimethylsilyl groups require specialized deprotection (e.g., fluoride), whereas phenoxyethyl is stable under standard conditions.

- Aromatic vs. Aliphatic Substituents : Pyridinylmethyl and phenylethyl groups modulate solubility and bioactivity. Pyridine enhances hydrophilicity, while phenylethyl increases lipophilicity.

Physicochemical Properties

- Solubility: The phenoxyethyl group in the target compound introduces moderate polarity due to the ether linkage, balancing solubility between hydrophilic (e.g., pyridinylmethyl ) and hydrophobic (e.g., phenylethyl ) analogs.

- Spectroscopic Data: NMR: The 2-nitrobenzenesulfonyl core shows characteristic δC signals at ~148 ppm (nitro group) and ~132 ppm (sulfonamide) . IR: Strong absorption peaks at 1527 cm⁻¹ (NO2 asymmetric stretch) and 1345 cm⁻¹ (SO2 symmetric stretch) are consistent across analogs . HRMS: Molecular ion peaks (e.g., [M+Na]+ = 353.0778 for 3c ) align with calculated masses, confirming structural integrity.

生物活性

2-nitro-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This article provides a comprehensive review of the available literature regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 286.33 g/mol

This sulfonamide features a nitro group and a phenoxyethyl moiety, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide exhibits a range of biological activities:

-

Antimicrobial Activity :

- The compound has shown promising results against various pathogens. For instance, it demonstrated significant inhibition of E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- In vitro studies revealed that 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide effectively reduced the viability of Leishmania donovani promastigotes and amastigotes, with IC values indicating potent activity .

-

Anti-inflammatory Effects :

- The compound was evaluated for its anti-inflammatory properties using carrageenan-induced paw edema in rat models. Results indicated a significant reduction in edema, suggesting its potential as an anti-inflammatory agent .

- Mechanistic studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects .

- Antitumor Activity :

The proposed mechanisms through which 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.

- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS have been observed in treated macrophages, suggesting that oxidative stress may contribute to its antimicrobial activity .

- Cytokine Modulation : The compound appears to enhance the production of Th1 cytokines, which are crucial for effective immune responses against intracellular pathogens like Leishmania .

Case Studies and Research Findings

Several studies have evaluated the biological activity of sulfonamide derivatives, including 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide, and how can intermediates be characterized?

- Methodology : A common approach involves sulfonylation of 2-phenoxyethylamine with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Key intermediates, such as the sulfonyl chloride precursor, should be purified via recrystallization or column chromatography. Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, nitro group absorption at ~1520 cm⁻¹). Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can the crystal structure of 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide be resolved, and what structural insights are significant?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water) should be analyzed for unit cell parameters and space group determination. Software like SHELX or OLEX2 can refine the structure. Key features include planarity of the nitrobenzene ring, dihedral angles between aromatic systems, and hydrogen-bonding networks involving the sulfonamide moiety. Comparative analysis with similar sulfonamides (e.g., 4-nitro derivatives) can reveal steric effects from the ortho-nitro group .

Q. What analytical techniques are essential for assessing purity and stability under varying conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset temperature).

- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.

- Accelerated Stability Studies : Expose the compound to elevated humidity (e.g., 75% RH) and temperature (40°C) for 4 weeks, followed by LC-MS to detect hydrolysis/byproducts. Nitro groups may reduce stability under UV light, necessitating dark storage .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing 2-nitro-N-(2-phenoxyethyl)benzenesulfonamide derivatives?

- Methodology : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model transition states and activation energies for sulfonylation. Software like Gaussian or ORCA can predict regioselectivity when modifying substituents (e.g., substituting nitro with other electron-withdrawing groups). Molecular docking studies (e.g., AutoDock Vina ) may link structural features to bioactivity, such as sulfonamide interactions with enzyme active sites .

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodology :

- Dose-Response Assays : Perform MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and compare with cytotoxicity (e.g., MTT assay on HEK293 cells). A high selectivity index (IC₅₀/MIC) indicates therapeutic potential.

- Metabolite Profiling : Use LC-HRMS to identify degradation products in cell culture media that may contribute to off-target effects .

Q. What strategies are effective in resolving low solubility for in vivo studies?

- Methodology :

- Co-crystallization : Screen with co-formers like cyclodextrins or succinic acid to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenoxyethyl) to improve bioavailability. Validate via in vitro hydrolysis assays (e.g., simulated gastric fluid) .

Q. How can spectroscopic techniques distinguish between polymorphic forms of the compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。